5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a phenylpyrimidine moiety, and an ethyl linker connecting the pyrimidine to the furan carboxamide. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Synthesis of 2-phenylpyrimidine: This can be achieved through the condensation of benzaldehyde with guanidine in the presence of a base such as sodium ethoxide.
Bromination of Furan: Furan can be brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of the Carboxamide: The brominated furan is then reacted with ethylamine to form the corresponding ethylamine derivative.
Coupling Reaction: Finally, the ethylamine derivative is coupled with 2-phenylpyrimidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The phenylpyrimidine moiety may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and bromine atom could also play roles in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-methylpyridine-2-carboxamide
- 5-bromo-2-nitropyridine
- 2-phenylpyrimidine derivatives
Comparison
Compared to similar compounds, 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of a furan ring, a phenylpyrimidine moiety, and a bromine atom This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development
Properties
IUPAC Name |
5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMWJNJKPHTGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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